Heptaethylene glycol

説明

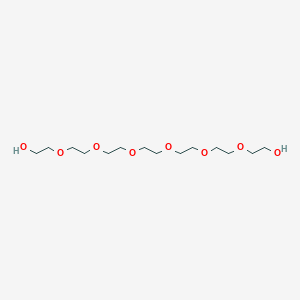

This compound is a poly(ethylene glycol).

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJRQAIZZQMSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204698 | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-32-3 | |

| Record name | Heptaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and applications of heptaethylene glycol, a versatile polyether compound integral to advancements in medicinal chemistry and material science.

Introduction

This compound (HEG) is a member of the polyethylene (B3416737) glycol (PEG) family, a class of oligomers and polymers of ethylene (B1197577) oxide.[1][2][3] Characterized by its distinct hydrophilic nature and biocompatibility, HEG has emerged as a critical component in various scientific and industrial applications.[4][5] Its structure, comprising seven repeating ethylene glycol units capped with terminal hydroxyl groups, imparts unique solubility characteristics, making it an effective solubilizer for hydrophobic molecules and a valuable building block in the synthesis of more complex chemical entities. This guide provides a detailed overview of the chemical and physical properties of this compound, its structure, and its significant role in drug development, particularly as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is a linear polyether with two terminal primary hydroxyl groups. These hydroxyl groups are the primary sites for chemical modification and conjugation.

IUPAC Name: 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Synonyms: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₀O₈ | |

| Molecular Weight | 326.38 g/mol | |

| CAS Number | 5617-32-3 | |

| Appearance | Colorless to light yellow, clear liquid/oil | |

| Density | 1.13 g/cm³ (at 20 °C) | |

| Boiling Point | 244 °C at 0.6 mmHg | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Soluble in water and many organic solvents | |

| Refractive Index | n20D 1.46 | |

| pKa | Extremely weak basic (essentially neutral) |

Experimental Protocols for Property Determination

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for liquid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound at reduced pressure.

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Vacuum source and manometer

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer medium (mineral oil) is above the level of the sample.

-

Connect the Thiele tube to a vacuum source and a manometer to maintain a constant pressure (e.g., 0.6 mmHg).

-

Gently heat the side arm of the Thiele tube. A slow, steady stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature and the corresponding pressure.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound at a specific temperature.

Materials:

-

This compound sample

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Constant temperature water bath (e.g., 20 °C)

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Carefully remove any excess water from the top of the pycnometer and dry the outside.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

-

Remove any excess liquid, dry the exterior, and weigh the pycnometer filled with the sample, recording its mass (m₃).

-

The density of this compound (ρ_sample) is calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water circulator (e.g., 20 °C)

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C.

-

Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

-

Turn the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Use the fine adjustment knob to bring the dividing line exactly to the center of the crosshairs.

-

If the dividing line is colored, adjust the chromaticity compensator until the line is sharp and achromatic.

-

Read the refractive index value from the scale.

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves a Williamson ether synthesis-type reaction.

Synthesis from Tetraethylene Glycol and Triethylene Glycol Monobenzenesulfonate

Reaction Scheme: This method involves the reaction of the sodium salt of tetraethylene glycol with triethylene glycol monobenzenesulfonate.

Protocol:

-

Dissolve one molar equivalent of sodium metal in at least five molar equivalents of tetraethylene glycol. This is an exothermic reaction and should be performed with caution in an inert atmosphere (e.g., under nitrogen or argon).

-

To the resulting sodium tetraethylene glycolate (B3277807) solution, add one molar equivalent of triethylene glycol monobenzenesulfonate.

-

Heat the reaction mixture to a temperature between 100 °C and 150 °C.

-

Maintain this temperature until the reaction is substantially complete, which can be monitored by the precipitation of sodium benzenesulfonate (B1194179).

-

After cooling, remove the insoluble sodium benzenesulfonate salt by filtration.

-

The crude this compound is then purified by fractional distillation under vacuum to separate it from the excess tetraethylene glycol and any other byproducts.

References

An In-depth Technical Guide to the Physical Properties of Heptaethylene Glycol (CAS 5617-32-3)

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Heptaethylene glycol (CAS 5617-32-3) is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a valuable hydrophilic linker and chemical intermediate in various scientific and industrial applications, including bioconjugation, drug delivery, and materials science.[1][2] Its precise chain length and defined physical characteristics distinguish it from polydisperse PEG mixtures, making it an ideal component for applications requiring high purity and batch-to-batch consistency. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for chemical characterization.

Core Physical and Chemical Properties

This compound is an oligomer of ethylene (B1197577) oxide, consisting of seven repeating ethylene glycol units with terminal hydroxyl groups.[1] This structure imparts hydrophilicity, making it slightly soluble in water and useful for modifying the solubility of other molecules.[1] At room temperature, it exists as a colorless to light yellow, viscous, and hygroscopic liquid.[3]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for quick reference. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Notes | Citations |

| CAS Number | 5617-32-3 | - | |

| Molecular Formula | C₁₄H₃₀O₈ | - | |

| Molecular Weight | 326.38 g/mol | - | |

| Physical Form | Liquid at 20°C | Becomes solid below 17.8°C | |

| Appearance | Colorless to light yellow/orange clear liquid/oil | - | |

| Boiling Point | 244 °C | at 0.6 mmHg | |

| Melting Point | 17.8 - 18.8 °C | - | |

| Density | 1.13 g/mL | at 20 °C | |

| Refractive Index (n₂₀/D) | 1.460 - 1.466 | Measured at 20°C using the sodium D-line (589.3 nm) | |

| Flash Point | 110 °C | Closed cup | |

| Solubility | Slightly soluble in water; Sparingly soluble in Chloroform, Ethyl Acetate | The hydrophilic PEG chain enhances water solubility. | |

| pKa (Predicted) | 14.06 ± 0.10 | Indicates it is a very weakly acidic (essentially neutral) compound. |

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for ensuring the purity, identity, and suitability of this compound for research and development. Below are detailed, generalized methodologies for measuring the key properties listed above.

Melting Point Determination (Thiele Tube Method)

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

-

Principle: A small, powdered sample in a capillary tube is heated uniformly in a liquid bath. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus: Thiele tube, high-boiling point oil (e.g., mineral oil), thermometer, capillary tubes, and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of finely powdered this compound (if in its solid form) is packed into a capillary tube to a height of 1-2 cm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, with the rubber band or thread used for attachment positioned well above the oil level.

-

The side arm of the Thiele tube is heated gently. The unique shape of the tube promotes convection currents, ensuring uniform heat distribution.

-

The temperature is raised at a rate of approximately 2°C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded. The range t₁-t₂ is the melting point range.

-

Boiling Point Determination (Micro-Reflux Method)

Given that this compound has a high boiling point and is often available in small quantities, a micro-boiling point determination is suitable. This method is performed under reduced pressure (vacuum) to prevent decomposition at high temperatures.

-

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above the boiling liquid, providing an accurate reading of the boiling temperature.

-

Apparatus: Small test tube, thermometer, heating block or oil bath, stirring bar, and a vacuum source with a manometer.

-

Procedure:

-

Approximately 0.5 mL of this compound is placed in a small test tube with a magnetic stirring bar.

-

The apparatus is connected to a vacuum line, and the pressure is lowered to a stable value (e.g., 0.6 mmHg).

-

The thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.

-

The sample is heated gently while stirring.

-

As the liquid boils, a ring of condensing vapor (refluxing) will be visible on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.

-

The stable temperature reading on the thermometer is recorded as the boiling point at that specific pressure.

-

Density Measurement (Pycnometer Method)

Density is a fundamental physical property that relates a substance's mass to its volume.

-

Principle: A pycnometer is a glass flask with a precisely known volume. The density of a liquid is determined by accurately weighing the pycnometer when empty, when filled with the liquid, and when filled with a reference liquid of known density (like deionized water).

-

Apparatus: Pycnometer, analytical balance, and a constant-temperature bath.

-

Procedure:

-

The clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with this compound and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior is dried, and the filled pycnometer is weighed again (m₂).

-

The process is repeated with a reference substance of known density, such as deionized water, to get a third mass (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is highly sensitive to purity and temperature.

-

Principle: An Abbe refractometer measures the critical angle of a liquid placed between two prisms. This angle is used to calculate the refractive index, typically at a specific wavelength (e.g., the sodium D-line, 589.3 nm) and temperature (e.g., 20°C).

-

Apparatus: Abbe refractometer with a light source and a constant-temperature water circulator.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

The instrument is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed, and the attached water circulator is set to the desired temperature (20°C).

-

The light source is turned on, and the user looks through the eyepiece, adjusting the control knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

-

Visualizations of Logical Workflows

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a liquid sample like this compound.

References

Heptaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of heptaethylene glycol in both aqueous and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is a member of the polyethylene (B3416737) glycol (PEG) family, a class of polyether compounds. It is a clear, colorless, and viscous liquid that finds wide application in various fields, including pharmaceuticals, cosmetics, and as a chemical intermediate. Its utility is often linked to its solubility profile, which allows it to act as a solvent, plasticizer, and humectant. One source describes this compound as a versatile polyether compound with exceptional solubility in water and organic solvents.[1]

Solubility of this compound

The solubility of a substance is a fundamental chemical property that dictates its application in various formulations. For this compound, its solubility is a key attribute that underpins its use in diverse scientific and industrial settings.

Aqueous Solubility

The solubility of this compound in water is a subject of some variation in reported data. While it is generally considered to be water-soluble due to the hydrophilic nature of the ethylene (B1197577) glycol units, the precise quantitative solubility can differ based on experimental conditions and purity. One source indicates that this compound is "slightly soluble" in water.[2] In contrast, another source predicts a water solubility of 1.55 g/L.[3][4] The hydrophilic nature of the PEG linker is known to increase the water solubility of compounds.[2] As a general trend for polyethylene glycols, their water solubility tends to decrease as the molecular weight increases.

Solubility in Organic Solvents

This compound exhibits solubility in a range of organic solvents. This property is crucial for its application in organic synthesis and as a component in non-aqueous formulations. Polyethylene glycols, in general, are soluble in many organic solvents. Specific data for this compound is limited, but it is reported to be soluble in Dimethyl Sulfoxide (DMSO).

The table below summarizes the available qualitative and predicted solubility data for this compound.

| Solvent | Type | Solubility | Source |

| Water | Aqueous | Slightly Soluble / 1.55 g/L (Predicted) | |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble |

It is important to note the lack of extensive, publicly available quantitative solubility data for this compound across a wide spectrum of organic solvents. The general solubility characteristics of lower molecular weight polyethylene glycols suggest miscibility with many polar organic solvents. For instance, polyethylene glycols are generally soluble in ethanol (B145695) and many other organic solvents like DMF, dichloromethane, toluene, and acetonitrile.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the effective application of this compound in research and development. The following sections outline detailed methodologies for determining its solubility in both aqueous and organic solvents, based on established scientific principles.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a standardized method for the determination of water solubility. The "Flask Method" is suitable for substances with solubility above 10 mg/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Apparatus:

-

Mechanical stirrer or shaker bath

-

Constant temperature bath (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the mixture vigorously for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, cease stirring and allow any undissolved this compound to settle.

-

Centrifuge the mixture to separate the saturated aqueous phase from any undissolved solute.

-

Carefully withdraw a known volume of the clear, saturated aqueous supernatant.

-

Prepare a series of standard solutions of this compound in water of known concentrations.

-

Analyze the standard solutions and the sample supernatant using a calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

The determined concentration represents the solubility of this compound in water at the specified temperature.

Determination of Solubility in Organic Solvents (Mutual Solubility Method)

For determining the solubility of a liquid like this compound in an organic solvent, a mutual solubility experiment can be performed. This method determines the extent to which two liquids are miscible in each other.

Principle: Known amounts of this compound and the organic solvent are mixed and equilibrated. The composition of each phase is then analyzed to determine the mutual solubility.

Apparatus:

-

Thermostated shaker or vortex mixer

-

Separatory funnel or centrifuge tubes

-

Constant temperature bath

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or Mass Spectrometer)

Procedure:

-

Accurately weigh known amounts of this compound and the chosen organic solvent into a sealable container (e.g., a centrifuge tube or a small separatory funnel).

-

Seal the container and place it in a constant temperature bath.

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed in the constant temperature bath until two distinct phases separate. If separation is slow, centrifugation can be used.

-

Carefully sample a known amount from each phase.

-

Prepare standard calibration curves for this compound in the organic solvent and for the organic solvent in this compound using GC.

-

Inject the samples from each phase into the GC to determine the concentration of the minor component in the major component.

-

The concentration of this compound in the organic solvent phase represents its solubility in that solvent, and vice versa.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are important to consider in experimental design and application.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature.

-

Polarity: The principle of "like dissolves like" is a key determinant. This compound, with its polar ether linkages and hydroxyl end-groups, is expected to be more soluble in polar solvents. The relationship between solvent polarity and the solubility of a solute like this compound is a fundamental concept in chemistry.

-

Purity of this compound: Impurities can significantly affect the measured solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of this compound through effects like "salting out" or "salting in."

Conclusion

This compound is a valuable compound with a favorable solubility profile in aqueous and various organic solvents. While precise quantitative data remains somewhat limited in publicly accessible literature, its general characteristics as a polyethylene glycol suggest good solubility in polar solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine the solubility of this compound in their specific solvent systems, enabling more precise and effective formulation and application development.

References

Heptaethylene Glycol: A Core Component in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptaethylene glycol, a discrete polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical component in the landscape of modern drug development. Its unique physicochemical properties, particularly its hydrophilicity and defined length, make it an invaluable tool for enhancing the therapeutic potential of novel drug modalities. This technical guide provides a comprehensive overview of this compound, its applications, and detailed experimental protocols for its use in Proteolysis Targeting Chimeras (PROTACs), hydrogel-based drug delivery systems, and as a linker in Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a mono-disperse PEG compound consisting of seven ethylene (B1197577) glycol units. Its precise molecular weight and chemical formula are fundamental to its application in creating homogenous and well-defined bioconjugates.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₃₀O₈ | [1][2][][4][5] |

| Molecular Weight | 326.38 g/mol | |

| CAS Number | 5617-32-3 | |

| Synonyms | 3,6,9,12,15,18-Hexaoxaeicosane-1,20-diol |

Applications in Drug Development

The hydrophilic nature of this compound is instrumental in overcoming the solubility challenges often associated with potent, hydrophobic drug molecules. Its defined length provides precise spatial control when linking different molecular entities, a critical factor in the efficacy of complex therapeutics like PROTACs and ADCs.

This compound in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation. This compound is an ideal candidate for PROTAC linkers due to its ability to enhance solubility and provide optimal spacing.

This protocol describes a general procedure for the synthesis of a PROTAC using a bifunctional this compound linker with amine and carboxylic acid termini.

Step 1: Activation of the Carboxylic Acid on the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

Step 2: Coupling with the this compound Linker

-

To the activated E3 ligase ligand solution, add a solution of this compound diamine (1.1 eq) in anhydrous DMF.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up and purify the product by flash column chromatography.

Step 3: Coupling of the Target Protein Ligand

-

Activate the carboxylic acid group on the target protein ligand using the same procedure as in Step 1.

-

To this activated solution, add the product from Step 2 (E3 ligand-Heptaethylene glycol-amine).

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).

This compound in Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery systems. PEGs are widely used in the formation of biocompatible hydrogels. This compound, as a short-chain PEG, can be functionalized with reactive groups (e.g., acrylates) to act as a crosslinker in the hydrogel network. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

This protocol outlines the formation of a hydrogel using this compound diacrylate as the crosslinker.

-

Preparation of the Precursor Solution:

-

Dissolve this compound diacrylate in a biocompatible buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10-20% w/v).

-

Add a photoinitiator (e.g., Irgacure 2959) at a low concentration (e.g., 0.05-0.1% w/v).

-

If encapsulating a drug, dissolve the therapeutic agent in the precursor solution.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to induce polymerization and crosslinking. The hydrogel will form during this step.

-

-

Washing and Swelling:

-

Carefully remove the hydrogel from the mold and wash it extensively with buffer to remove any unreacted monomers and the photoinitiator.

-

Allow the hydrogel to swell to equilibrium in the buffer before further characterization or use.

-

This compound in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. A linker connects the antibody to the drug payload, and its properties are critical to the ADC's stability and efficacy. PEG linkers, including those of a defined length like this compound, are used to increase the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.

This protocol describes a common method for ADC synthesis involving the reaction of a thiol-containing antibody with a maleimide-functionalized linker-drug conjugate.

-

Antibody Preparation:

-

Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS with EDTA).

-

Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

-

Remove the excess reducing agent by buffer exchange.

-

-

Conjugation:

-

Dissolve the maleimide-functionalized this compound-drug conjugate in a co-solvent such as DMSO.

-

Add the linker-drug solution to the reduced antibody solution in a controlled molar excess.

-

Allow the reaction to proceed at room temperature for 1-2 hours. The maleimide group will react with the free thiols on the antibody.

-

-

Purification and Characterization:

-

Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

-

Purify the resulting ADC from unreacted linker-drug and other small molecules using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterize the purified ADC to determine the DAR, purity, and extent of aggregation.

-

Conclusion

This compound is a versatile and indispensable tool in the development of advanced therapeutics. Its well-defined structure and hydrophilic properties enable the precise engineering of complex drug modalities, leading to improved efficacy, solubility, and pharmacokinetic profiles. The detailed protocols provided in this guide serve as a starting point for researchers and scientists to leverage the potential of this compound in their drug discovery and development endeavors. As the demand for more sophisticated and targeted therapies grows, the importance of well-characterized and functional components like this compound will continue to increase.

References

Spectroscopic Analysis of Heptaethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptaethylene glycol, a poly(ethylene glycol) (PEG) oligomer of significant interest in various scientific and pharmaceutical applications. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methylene (B1212753) protons of the ethylene (B1197577) glycol repeat units and the terminal hydroxyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.72 | t | HO-CH ₂- |

| ~3.65 | s | -O-CH ₂-CH ₂-O- |

| ~2.85 | t | H O- |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | HO-C H₂- |

| ~70.4 | -O-C H₂-C H₂-O- |

| ~61.5 | HO-CH₂-C H₂-O- |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions from the hydroxyl and ether groups.

Table 3: Characteristic IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1150 - 1085 | Strong | C-O-C stretch (ether) |

| 1465 - 1340 | Medium | C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method for analyzing this compound.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound [3]

| m/z | Relative Intensity | Assignment |

| 326 | Low | [M]⁺ (Molecular Ion) |

| 45 | High | [C₂H₅O]⁺ |

| 89 | High | [C₄H₉O₂]⁺ |

| 133 | High | [C₆H₁₃O₃]⁺ |

| 177 | Medium | [C₈H₁₇O₄]⁺ |

| 221 | Medium | [C₁₀H₂₁O₅]⁺ |

| 265 | Low | [C₁₂H₂₅O₆]⁺ |

The fragmentation of polyethylene (B3416737) glycols under electron ionization typically involves the cleavage of the C-O and C-C bonds, leading to a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium (B1214612) oxide).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell. A background spectrum of the solvent should be collected and subtracted.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-400).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged for good ion statistics.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Terminal Hydroxyl Group Reactivity of Heptaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaethylene glycol (hepta-EG), a monodisperse oligo(ethylene glycol), is a critical component in biomedical and pharmaceutical research. Its two terminal hydroxyl (-OH) groups offer versatile handles for chemical modification, enabling its use as a hydrophilic linker in bioconjugation, a spacer in drug delivery systems, and a surface modifier for biomaterials. Understanding the reactivity of these hydroxyl groups is paramount for the rational design and synthesis of hepta-EG derivatives with tailored properties. This technical guide provides a comprehensive overview of the key reactions involving the terminal hydroxyl groups of this compound, including esterification, etherification, oxidation, and tosylation. Detailed experimental protocols, quantitative reaction data where available, and logical workflow diagrams are presented to aid researchers in the effective utilization of this important molecule.

Introduction: The Significance of this compound's Hydroxyl Groups

This compound (C14H30O8, MW: 326.38 g/mol ) is a member of the polyethylene (B3416737) glycol (PEG) family, distinguished by its defined chain length of seven ethylene (B1197577) glycol units. This monodispersity is highly advantageous in applications requiring precise control over molecular weight and linker length, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The reactivity of hepta-EG is dominated by its two primary terminal hydroxyl groups. These groups can undergo a variety of chemical transformations, allowing for the covalent attachment of a wide range of molecules, including proteins, peptides, small molecule drugs, and fluorescent dyes.[2] The hydrophilic nature of the hepta-EG backbone often imparts increased water solubility and improved pharmacokinetic profiles to the resulting conjugates.[3][4]

Key Reactions of this compound's Terminal Hydroxyl Groups

The terminal hydroxyl groups of this compound can be functionalized through several key reaction pathways. The choice of reaction depends on the desired functional group and the stability requirements of the final conjugate.

Esterification

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative to form an ester linkage. This is a common strategy for attaching drugs or other molecules containing a carboxylic acid moiety. The reaction is typically catalyzed by an acid or a coupling agent.

Reaction Scheme:

HO-(CH₂CH₂O)₇-H + R-COOH ⇌ R-COO-(CH₂CH₂O)₇-H + H₂O

Quantitative Data for Esterification of Glycols:

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Acid:Glycol) | Conversion/Selectivity | Reference |

| Ethylene Glycol, Acetic Acid | Seralite SRC-120 (Cation Exchange Resin) | 60-90 | 3.13 | Increased conversion with temperature. Selectivity to di-ester increases with higher acid ratio. | |

| Ethylene Glycol, Acetic Acid | Amberlyst 36 (Cation Exchange Resin) | 60-90 | 0.5 | ~85% conversion after 20 hours at 80°C. | |

| Diethylene Glycol, Lauric Acid | Calcined Zn-Mg-Al | 190 | 2:1.3 | 98.2% lauric acid conversion. |

Experimental Protocol: Mono-esterification of this compound with a Carboxylic Acid

This protocol is adapted from general procedures for the selective mono-esterification of diols.

Materials:

-

This compound

-

Carboxylic acid of interest

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve this compound (1 equivalent) and the carboxylic acid (0.9 equivalents to favor mono-esterification) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the mono-esterified this compound.

Logical Workflow for Mono-esterification

Caption: Workflow for the mono-esterification of this compound.

Etherification

Etherification of this compound's hydroxyl groups, often to form a monomethyl ether, is a common strategy to block one of the reactive ends, creating a heterobifunctional linker. The Williamson ether synthesis is a classical method for this transformation.

Reaction Scheme:

HO-(CH₂CH₂O)₇-H + NaH → Na⁺⁻O-(CH₂CH₂O)₇-H Na⁺⁻O-(CH₂CH₂O)₇-H + CH₃-I → CH₃O-(CH₂CH₂O)₇-H + NaI

Quantitative Data for Etherification of Glycols:

Specific kinetic data for the etherification of this compound is limited. However, patent literature describes continuous etherification methods for producing ethylene glycol monomethyl ether, providing insights into reaction conditions and achievable yields.

| Reactants | Catalyst | Temperature (°C) | Liquid Hourly Space Velocity (h⁻¹) | Conversion/Selectivity | Reference |

| Ethylene Glycol, Methanol (B129727) | ZSM series silica-alumina molecular sieve | 230 | 1 | 90% EG conversion, 68% selectivity to EG monomethyl ether | |

| Ethylene Glycol, Methanol | SO₄²⁻/ZrO₂ solid superacid | 210 | 1 | 89% EG conversion, 61% selectivity to EG monomethyl ether | |

| Ethylene Glycol, Ethanol | Anhydrous AlCl₃ | 260 | - | 38.8% EG conversion, 59.9% selectivity to EG monoethyl ether |

Experimental Protocol: Synthesis of this compound Monomethyl Ether

This protocol is based on general procedures for the monomethylation of polyethylene glycols.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Methanol

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

Carefully add NaH (1.2 equivalents) to the THF.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Add saturated ammonium chloride solution and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Logical Workflow for Monomethyl Ether Synthesis

Caption: Workflow for the synthesis of this compound monomethyl ether.

Oxidation

Selective oxidation of one or both terminal hydroxyl groups of this compound can yield aldehydes or carboxylic acids, respectively. These functional groups are valuable for subsequent conjugation reactions, such as reductive amination with amines to form stable secondary amine linkages. Pyridinium chlorochromate (PCC) is a common reagent for the selective oxidation of primary alcohols to aldehydes.

Reaction Scheme (Aldehyde formation):

HO-(CH₂CH₂O)₇-H + PCC → OHC-(CH₂CH₂O)₆-CH₂-OH (mono-aldehyde) and OHC-(CH₂CH₂O)₅-CHO (di-aldehyde)

Quantitative Data for Oxidation of Glycols:

While specific quantitative data for this compound oxidation is scarce, studies on the selective oxidation of other glycols provide relevant information. The selective oxidation of ethylene glycol to glycolaldehyde (B1209225) has been achieved with high selectivity using various methods.

| Reactant | Oxidizing System | Temperature (°C) | Selectivity | Reference |

| Ethylene Glycol | Oxidases | 50 | Up to 98% to glycolaldehyde | |

| Ethylene | In situ generated H₂O₂ with TS-1 catalyst | Ambient | 99% to ethylene glycol |

Experimental Protocol: Mono-oxidation of this compound to the Aldehyde

This protocol is adapted from standard PCC oxidation procedures.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add the this compound solution to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite®.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

-

The product can be further purified by column chromatography if necessary.

Logical Workflow for Oxidation to Aldehyde

Caption: Workflow for the oxidation of this compound to the corresponding aldehyde.

Tosylation

Tosylation converts the terminal hydroxyl groups into p-toluenesulfonates (tosylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, thiols, and amines. Controlled tosylation can yield the mono-tosylated product.

Reaction Scheme:

HO-(CH₂CH₂O)₇-H + TsCl → TsO-(CH₂CH₂O)₇-H + HCl

Quantitative Data for Tosylation of Glycols:

| Reactants | Reagents | Solvent | Yield | Reference |

| Oligo(ethylene glycols) | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | High (not quantified) | |

| Triethylene glycol, Tetraethylene glycol | p-Toluenesulfonyl chloride, KOH | Dichloromethane | High (not quantified) | |

| mPEG₇₅₀ | p-Toluenesulfonyl chloride, NaOH | Ball-milling (solvent-free) | 99% (¹H NMR yield) |

Experimental Protocol: Mono-tosylation of this compound

This protocol is adapted from general procedures for the controlled tosylation of diols.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and pyridine (as both solvent and base) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Dissolve p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous DCM.

-

Add the TsCl solution dropwise to the this compound solution at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-tosylated this compound.

Logical Workflow for Mono-tosylation

Caption: Workflow for the mono-tosylation of this compound.

Conclusion

The terminal hydroxyl groups of this compound are highly versatile functional handles that enable a wide array of chemical modifications. Through well-established reactions such as esterification, etherification, oxidation, and tosylation, researchers can synthesize a diverse range of hepta-EG derivatives for applications in drug delivery, bioconjugation, and materials science. While quantitative kinetic data specific to this compound remains an area for further investigation, the principles and protocols derived from related oligo- and polyethylene glycols provide a solid foundation for the successful chemical manipulation of this important molecule. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for scientists and professionals in the field, facilitating the development of novel and effective hepta-EG-based technologies.

References

Methodological & Application

Application Notes and Protocols for Heptaethylene Glycol (PEG7) as a Flexible Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (PEG7) is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a valuable tool in the field of bioconjugation. Its precise length, flexibility, and hydrophilicity make it an attractive choice for connecting biomolecules, such as antibodies and peptides, to therapeutic payloads or other functional moieties. The incorporation of a PEG7 linker can significantly enhance the physicochemical and pharmacokinetic properties of bioconjugates, leading to improved therapeutic efficacy and reduced off-target toxicity.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a flexible linker in bioconjugation, with a focus on its application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed protocols for common conjugation chemistries are also provided to guide researchers in their experimental design.

Key Advantages of this compound Linkers

The use of a PEG7 linker in bioconjugation offers several distinct advantages:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the ethylene (B1197577) glycol repeats increases the overall solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation, a common challenge in the development of ADCs with high drug-to-antibody ratios (DARs).[3][4]

-

Improved Pharmacokinetics: PEGylation, including the use of shorter PEG linkers like PEG7, can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This extended exposure can result in greater accumulation of the therapeutic at the target site.[3]

-

Optimal Spacing and Flexibility: The length of the PEG7 linker provides adequate spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity. The flexibility of the PEG chain can also facilitate the necessary conformational changes for effective target engagement, such as the formation of the ternary complex in PROTACs.

-

Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, reducing the risk of an adverse immune response against the bioconjugate.

Applications in Bioconjugation

This compound linkers are versatile tools with broad applications in bioconjugation, including:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a PEG7 linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The linker's properties can improve the ADC's stability in circulation and facilitate the efficient release of the payload within the target cancer cell.

-

PROteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein. A PEG7 linker can connect the target-binding ligand to the E3 ligase-recruiting ligand, and its length and flexibility are often critical for the formation of a stable and productive ternary complex.

-

Peptide and Protein Modification: PEG7 linkers can be used to modify peptides and proteins to improve their therapeutic properties, such as increasing their half-life or reducing their immunogenicity.

-

Surface Modification: this compound linkers can be employed to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems to enhance their biocompatibility and targeting capabilities.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on the properties of bioconjugates. While specific data for PEG7 is not always available in a direct comparative format, these tables illustrate the general trends observed with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Impact of Linker Length on PROTAC Degradation Potency (DC50)

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) |

| TBK1 | Alkyl/Ether | < 12 | No degradation |

| TBK1 | Alkyl/Ether | 21 | 3 |

| ERα | PEG | 12 | >100 |

| ERα | PEG | 16 | ~10 |

| BRD4 | PEG | 1-2 PEG units | >5000 |

| BRD4 | PEG | 4-5 PEG units | <500 |

Data synthesized from multiple studies on PROTACs with varying linker lengths.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound linkers in bioconjugation.

Protocol 1: Cysteine-Based Conjugation with a this compound-Maleimide Linker

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG7 linker to a thiol group on a protein, such as a cysteine residue in an antibody.

Materials:

-

Thiol-containing protein (e.g., monoclonal antibody)

-

This compound-maleimide (PEG7-Mal)

-

Reducing agent (e.g., TCEP or DTT)

-

Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction (if necessary):

-

Dissolve the antibody in the reaction buffer to a final concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

-

Remove the excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Immediately after reduction, add a 5- to 10-fold molar excess of the PEG7-maleimide linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution.

-

Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the resulting antibody-PEG7 conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker, payload, and quenching reagent.

-

-

Characterization:

-

Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, and LC-MS.

-

Protocol 2: Amine-Based Conjugation with a this compound-NHS Ester Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG7 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein with accessible primary amines (e.g., antibody, enzyme)

-

This compound-NHS ester (PEG7-NHS)

-

Reaction buffer: Amine-free buffer such as PBS, pH 7.4-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Dialysis or size-exclusion chromatography (SEC)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Dissolve the PEG7-NHS ester in a small amount of anhydrous DMSO immediately before use.

-

Add a 10- to 20-fold molar excess of the dissolved PEG7-NHS ester to the protein solution.

-

Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50 mM Tris.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Purify the resulting protein-PEG7 conjugate by dialysis against PBS or using a size-exclusion chromatography (SEC) column to remove unreacted linker and byproducts.

-

-

Characterization:

-

Analyze the purified conjugate for purity, concentration, and degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, UV-Vis spectroscopy, LC-MS).

-

Protocol 3: Synthesis of a PROTAC using a Propargyl-PEG7-Acid Linker

This protocol outlines a two-step synthesis of a PROTAC, involving an initial amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

-

Target protein ligand with a primary or secondary amine

-

E3 ligase ligand with an azide (B81097) group

-

Propargyl-PEG7-acid

-

Peptide coupling reagents (e.g., HATU, DIPEA)

-

Copper(II) sulfate (B86663) (CuSO4) and sodium ascorbate (B8700270)

-

Anhydrous DMF and other organic solvents

-

Purification system: Preparative HPLC

Procedure:

-

Amide Coupling:

-

Dissolve the target protein ligand (1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the alkyne-functionalized intermediate. Purify by flash chromatography or preparative HPLC.

-

-

Click Chemistry (CuAAC):

-

Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).

-

In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

-

Upon completion, dilute the mixture with water and extract the final PROTAC compound.

-

-

Purification and Characterization:

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

-

Visualizations

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

EGFR Signaling Pathway Targeted by a PROTAC

References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Heptaethylene Glycol in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol, a monodisperse oligoethylene glycol, serves as a versatile and biocompatible component in modern drug delivery systems. Its inherent properties, such as hydrophilicity, lack of toxicity, and low immunogenicity, make it an attractive building block for enhancing the therapeutic efficacy of various drugs.[1][2] This document provides a detailed overview of the applications of this compound, focusing on its use in nanoparticles and as a linker technology. It also includes detailed experimental protocols for the formulation, characterization, and evaluation of this compound-based drug delivery systems.

This compound is frequently utilized as a hydrophilic linker in the construction of more complex drug delivery vehicles, such as nanoparticles and antibody-drug conjugates (ADCs).[1][2] Its defined length and chemical properties allow for precise control over the architecture of the final construct, influencing factors like drug loading, release kinetics, and in vivo stability.

Key Applications

Nanoparticle Formulation

This compound can be incorporated into various types of nanoparticles, including polymeric nanoparticles and micelles, to improve their performance.

-

Enhanced Solubility and Bioavailability: For hydrophobic drugs, incorporation into nanoparticles containing this compound can significantly improve their solubility and bioavailability.

-

Prolonged Circulation Time: The hydrophilic nature of this compound creates a hydration layer on the nanoparticle surface, which helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby extending the circulation half-life of the drug.

-

Controlled Drug Release: The properties of the nanoparticle matrix, influenced by the inclusion of this compound, can be tuned to control the rate of drug release.

Linker Technology in Bioconjugation

This compound is an ideal candidate for use as a flexible and hydrophilic linker in bioconjugates, such as antibody-drug conjugates (ADCs).

-

Improved Pharmacokinetics: The inclusion of a this compound linker can improve the pharmacokinetic profile of an ADC, leading to a longer half-life and better tumor accumulation.[3]

-

Reduced Aggregation: The hydrophilic nature of the linker can help to prevent the aggregation of hydrophobic drug molecules, which is a common challenge in ADC development.

-

Site-Specific Conjugation: this compound linkers can be functionalized with specific reactive groups to enable site-specific conjugation to an antibody, resulting in a more homogeneous and well-defined product.

Quantitative Data Summary

The following tables summarize key quantitative parameters for drug delivery systems incorporating oligoethylene glycol moieties. It is important to note that specific values can vary significantly depending on the drug, the overall formulation, and the experimental conditions.

Table 1: Drug Loading and Encapsulation Efficiency

| Drug Delivery System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |

| Polymeric Micelles (P-PBA) | Doxorubicin | ~50% | >95% | |

| Polymeric Micelles (P-PBA) | Epirubicin | ~51% | >95% | |

| mPEG-PLGA Nanoparticles | Oxaliplatin | 1.5 - 3.8% | Up to 76% | |

| PSA-PEG Nanoparticles | Paclitaxel | ~17.6% | ~83.3% | |

| Albumin-bound Nanoparticles (with PEG) | Paclitaxel | ~15.3% | ~99.9% |

Table 2: In Vitro Drug Release

| Drug Delivery System | Drug | Release Conditions | Cumulative Release | Time | Reference |

| Clinical Bead DDS | Doxorubicin | pH 7.4, 37°C | Varies with conditions | N/A | |

| PLGA-PEG Nanoparticles | Doxorubicin | pH 7.4, 37°C | ~40-70% (PEG dependent) | 168 h | |

| PSA-PEG Nanoparticles | Paclitaxel | PBS, 37°C | ~88% | 24 h | |

| PEGylated Liposomes | Doxorubicin | pH 7.4, 37°C | ~20% | 72 h |

Table 3: Cytotoxicity (IC50 Values)

| Cell Line | Drug Delivery System | Drug | IC50 Value | Incubation Time | Reference |

| HepG2 | PEG-PCCL Nanoparticles | Paclitaxel | Concentration-dependent decrease in viability | 48 h | |

| HT-29 | PLA/TPGS Nanoparticles | Paclitaxel | 40% lower than Taxol | N/A | |

| SKOV3TR (resistant) | PEO-PCL Nanoparticles | Paclitaxel + C6-ceramide | 100-fold enhanced cytotoxicity vs free PTX | N/A |

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol describes a general method for preparing drug-loaded nanoparticles using a blend of a biodegradable polymer (e.g., PLGA) and a this compound-modified polymer.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound-terminated PLGA (PLGA-HEG)

-

Drug (e.g., Paclitaxel)

-

Acetone (or other suitable organic solvent)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Ultrasonic bath or probe sonicator

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA, PLGA-HEG, and the drug in acetone. The ratio of the polymers and the drug concentration should be optimized for the desired drug loading.

-

Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

-

Nanoprecipitation: While stirring the aqueous PVA solution vigorously, slowly add the organic phase dropwise. The rapid diffusion of the solvent into the aqueous phase will cause the polymers to precipitate, forming nanoparticles.

-

Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

-

Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

-

Washing: Wash the nanoparticle pellet with deionized water multiple times to remove any residual PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Materials:

-

Drug-loaded nanoparticles

-

A suitable solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, DMSO)

-

UV-Vis spectrophotometer or HPLC system

-

Standard solutions of the drug of known concentrations

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the lyophilized nanoparticles and dissolve them in the chosen solvent to completely break down the nanoparticles and release the encapsulated drug.

-

Quantification: Analyze the concentration of the drug in the resulting solution using a UV-Vis spectrophotometer or an HPLC system. A standard calibration curve of the drug should be prepared in the same solvent.

-

Calculations:

-

Drug Loading Content (DLC %):

-

Encapsulation Efficiency (EE %):

-

Protocol 3: In Vitro Drug Release Study